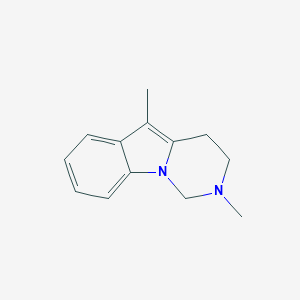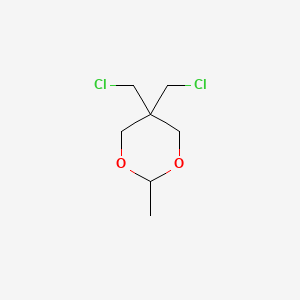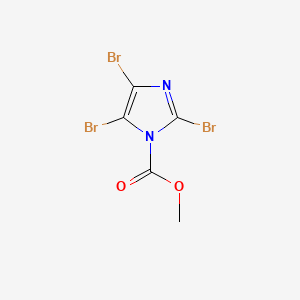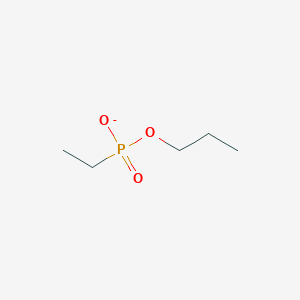
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole is a heterocyclic compound with the molecular formula C₁₃H₁₆N₂.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dimethylpyrimidine with indole derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted indole derivatives, which can have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,7-Trimethyl-1,2,3,4-tetrahydropyrimido(1,6-a)indole: This compound has an additional methyl group, which can influence its chemical and biological properties.
1,2,3,4-Tetrahydro-2,5-dimethylpyrimido(1,6-a)indole: A closely related compound with similar structural features.
Uniqueness
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
22106-07-6 |
|---|---|
Molekularformel |
C13H16N2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
2,5-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole |
InChI |
InChI=1S/C13H16N2/c1-10-11-5-3-4-6-13(11)15-9-14(2)8-7-12(10)15/h3-6H,7-9H2,1-2H3 |
InChI-Schlüssel |
YUNDRVUPOZFFJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCN(CN2C3=CC=CC=C13)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)








![N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B14718992.png)


